molecular formula C13H18N2O2 B2430775 2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one CAS No. 926254-27-5

2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B2430775
CAS No.: 926254-27-5
M. Wt: 234.299
InChI Key: PFFDWHCBSKJONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a methoxyphenyl group attached to a piperazine ring via an ethanone linker, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of 3-methoxybenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the need for large batch reactors and reduces production time .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, leading to changes in cellular signaling pathways. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one
  • 2-(3-Hydroxyphenyl)-1-(piperazin-1-yl)ethan-1-one
  • 2-(3-Methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one

Uniqueness

2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its pharmacological properties compared to similar compounds .

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-piperazin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-4-2-3-11(9-12)10-13(16)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFDWHCBSKJONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.